N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide
Description
Properties
Molecular Formula |
C9H15N5O3 |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
tert-butyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate |
InChI |
InChI=1S/C9H15N5O3/c1-9(2,3)17-8(16)12-11-7(15)6-14-5-4-10-13-14/h4-5H,6H2,1-3H3,(H,11,15)(H,12,16) |
InChI Key |
AFURRCQCZZHCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CN1C=CN=N1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the hydrazide nitrogen. Acidic hydrolysis is the primary method for deprotection:
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .
-
Mechanism : Protonation of the Boc carbonyl oxygen followed by cleavage of the carbamate bond.
-
Product : 2-(1H-1,2,3-triazol-1-yl)acetohydrazide (free hydrazide), which can participate in further reactions .
Triazole Ring Reactivity
The 1,2,3-triazole ring undergoes regioselective reactions due to its electron-deficient nature:
Cycloaddition Reactions
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
Nucleophilic Substitution
-
The triazole’s N-1 position acts as a nucleophile in SN2 reactions:
Hydrazide Reactivity
The hydrazide group (-CONHNH₂) participates in condensation and coordination reactions:
Condensation with Carbonyl Compounds
-
Schiff Base Formation :
Coordination Chemistry
-
Metal Complexation :
Antifungal Derivatives
-
Reaction : Condensation with thiosemicarbazide followed by Boc deprotection yields thiosemicarbazone analogs.
-
Activity : IC₅₀ values against Candida albicans: 12–45 μM.
Antidiabetic Agents
Reaction Optimization Data
Key parameters for representative reactions:
Mechanistic Insights
-
Triazole Activation : The electron-withdrawing Boc group increases the triazole’s electrophilicity, facilitating nucleophilic attacks at N-1 .
-
Hydrazide Coordination : Deprotonation of the hydrazide NH enhances metal-binding capacity, forming stable five-membered chelate rings .
Stability and Byproduct Formation
Comparison with Similar Compounds
Comparison :
- Boc-Protected vs.
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in 10e) lower yields compared to electron-donating groups (e.g., –OCH₃ in 10j), likely due to reduced nucleophilicity of the hydrazide .
Physicochemical and Spectral Properties
NMR Spectral Features
Thermal Stability
Boc-protected derivatives generally exhibit higher melting points (>250°C) compared to non-aromatic analogs, attributed to crystallinity induced by the Boc group .
Antimicrobial Activity
Compounds like 10c and 10e demonstrate moderate to potent activity against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) . The Boc group may reduce membrane permeability due to hydrophobicity, but this can be mitigated by structural optimization.
Enzyme Inhibition
Triazole-acetohydrazides show inhibitory activity against enzymes like carbonic anhydrase-II (CA-II), with IC₅₀ values in the micromolar range. The Boc group’s steric effects could enhance selectivity by blocking non-target interactions .
Corrosion Inhibition Performance
Triazole-acetohydrazides are effective corrosion inhibitors for metals in acidic environments. For example, 2-(4-phenyl-1H-triazol-1-yl)acetohydrazide achieves 95% inhibition efficiency on mild steel in 0.5 M HCl . The Boc variant’s hydrophobic tert-butyl group may improve adsorption on metal surfaces, though experimental data is needed for confirmation.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Purity Control | Reference |
|---|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, propan-2-ol | 70–85% | Recrystallization | |
| Cyclization | Triethyl orthoesters, AcOH, 100°C | 65–78% | Column chromatography |
Q. Critical Parameters :
- Solvent choice : Propan-2-ol minimizes side reactions during hydrazinolysis.
- Temperature : Reflux ensures complete conversion without decomposition.
- Purification : Recrystallization in propan-2-ol removes unreacted hydrazine .
How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Answer:
Spectroscopy :
Q. Crystallography :
Q. Table 2: Key Spectroscopic Peaks
| Technique | Functional Group | Characteristic Signal | Reference |
|---|---|---|---|
| ¹H NMR | Triazole protons | δ 7.5–8.5 ppm (multiplet) | |
| ¹³C NMR | Boc carbonyl | δ 155–160 ppm | |
| IR | Hydrazide N-H | 3200–3300 cm⁻¹ (broad) |
What purification strategies are effective for isolating this compound from complex reaction mixtures?
Answer:
- Recrystallization : Propan-2-ol is optimal for removing unreacted hydrazine, achieving >95% purity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
Advanced Research Questions
What computational methods predict the reactivity and biological interactions of this compound?
Answer:
Q. Table 3: Computational Parameters
| Method | Software/Basis Set | Application | Reference |
|---|---|---|---|
| DFT | Gaussian 09, B3LYP | Electronic properties | |
| Molecular Docking | AutoDock Vina | Protein-ligand interactions |
How do structural modifications at the triazole or hydrazide moieties impact properties?
Answer:
Q. Table 4: Structure-Activity Relationships (SAR)
| Modification | Property Impact | Reference |
|---|---|---|
| Nitro group (triazole) | ↑ Corrosion inhibition efficiency | |
| Benzylidene (hydrazide) | ↑ Anticancer activity |
What challenges arise in crystallographic refinement, and how does SHELXL address them?
Answer:
- Disorder : Common in flexible Boc groups. SHELXL’s
PARTandSIMUcommands model anisotropic displacement . - Twinning : Resolved via
TWINandBASFparameters in high-symmetry space groups .
How are reaction mechanisms for cyclization or functionalization elucidated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
